N-[4-(4-methoxyphenyl)-5-phenyl-1,3-thiazol-2-yl]-2-nitrobenzamide
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Overview
Description
N-[4-(4-methoxyphenyl)-5-phenyl-1,3-thiazol-2-yl]-2-nitrobenzamide is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties
Preparation Methods
The synthesis of N-[4-(4-methoxyphenyl)-5-phenyl-1,3-thiazol-2-yl]-2-nitrobenzamide typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the thiazole ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.
Substitution reactions: The thiazole ring is then functionalized with a methoxyphenyl group and a phenyl group through nucleophilic substitution reactions.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
N-[4-(4-methoxyphenyl)-5-phenyl-1,3-thiazol-2-yl]-2-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction of the nitro group can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst, resulting in the formation of the corresponding amine.
Major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives.
Scientific Research Applications
N-[4-(4-methoxyphenyl)-5-phenyl-1,3-thiazol-2-yl]-2-nitrobenzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[4-(4-methoxyphenyl)-5-phenyl-1,3-thiazol-2-yl]-2-nitrobenzamide involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This action is crucial in mitigating the symptoms of neurodegenerative diseases.
Comparison with Similar Compounds
N-[4-(4-methoxyphenyl)-5-phenyl-1,3-thiazol-2-yl]-2-nitrobenzamide can be compared with other thiazole derivatives such as:
N-(4-methoxyphenyl)-2-aminothiazole: Known for its antibacterial properties.
N-(4-methoxyphenyl)-5-phenylthiazole-2-amine: Studied for its antifungal activity.
The uniqueness of this compound lies in its combined structural features and the presence of the nitrobenzamide moiety, which imparts distinct biological activities and chemical reactivity.
Properties
IUPAC Name |
N-[4-(4-methoxyphenyl)-5-phenyl-1,3-thiazol-2-yl]-2-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3O4S/c1-30-17-13-11-15(12-14-17)20-21(16-7-3-2-4-8-16)31-23(24-20)25-22(27)18-9-5-6-10-19(18)26(28)29/h2-14H,1H3,(H,24,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKQJACWNTMGRLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)C3=CC=CC=C3[N+](=O)[O-])C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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